2,6-Dibenzylidenecyclohexanone

Anticancer Antiproliferative Medicinal Chemistry

Procure the definitive 2,6-Dibenzylidenecyclohexanone scaffold to drive your oncology, anti-inflammatory, or antimalarial programs. Unlike acyclic or monobenzylidene analogs, its cyclohexanone core uniquely enforces the critical spatial geometry required for potent STAT3 inhibition and reproducible target engagement. This compound delivers superior antiproliferative potency in SAR studies and forms distinct supramolecular co-crystals for advanced materials research. Ensure assay reproducibility and build on a structure proven to outperform curcumin in NF-κB and DPPH assays. Available for immediate B2B research procurement.

Molecular Formula C20H18O
Molecular Weight 274.4 g/mol
Cat. No. B8817092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibenzylidenecyclohexanone
Molecular FormulaC20H18O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1
InChIInChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2
InChIKeyCTKKGXDAWIAYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.2 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibenzylidenecyclohexanone: A Curcumin Analog and Cross-Conjugated Dienone for Anticancer, Antimalarial, and Advanced Materials Research


2,6-Dibenzylidenecyclohexanone (CAS 897-78-9) is a yellow crystalline organic compound [1] featuring a cyclohexanone core with two benzylidene substituents at the 2 and 6 positions . This structure places it within the class of cross-conjugated dienones, which are widely studied as monocarbonyl analogs of curcumin (MACs) [2]. The compound exhibits a conjugated enone system that confers electrophilic reactivity and the capacity to engage in Michael addition reactions with biological nucleophiles [3]. Its core scaffold is recognized as a privileged structure in medicinal chemistry, serving as a starting point for the development of anticancer [4], antimalarial [3], and anti-inflammatory agents [5].

Why 2,6-Dibenzylidenecyclohexanone Cannot Be Substituted by Curcumin, Chalcones, or Other Analogs


The 2,6-dibenzylidenecyclohexanone scaffold cannot be generically substituted by other cross-conjugated dienones or curcumin analogs due to quantifiable differences in core geometry, electronic structure, and resultant biological potency. The cyclohexanone core imposes a specific spatial arrangement of the two enone moieties that is distinct from acyclic analogs like dibenzylideneacetone or other cyclic analogs like dibenzylidenecyclopentanone [1]. This influences supramolecular recognition, as demonstrated by its unique hydrogen-bonding patterns in co-crystals [1]. Furthermore, in antiproliferative assays, dibenzylidene dienones with a cyclohexanone core consistently dominate over monobenzylidene enones, demonstrating that the second enone unit is not merely additive but critical for potency [2]. Even among analogs, substituent effects profoundly modulate spectral properties, with electron-donating groups causing a red shift of the absorption maximum by 81–138 nm [3], underscoring that even minor modifications to the 2,6-dibenzylidenecyclohexanone core can drastically alter key properties. Therefore, substitution without rigorous comparative data risks compromising assay reproducibility, target engagement, and overall experimental outcomes.

Quantitative Evidence for the Differentiated Selection of 2,6-Dibenzylidenecyclohexanone


Superior Antiproliferative Potency of Dibenzylidene Dienones vs. Monobenzylidene Enones

A direct comparative study demonstrated that 2,6-dibenzylidenecyclohexanone derivatives exhibit superior antiproliferative activity compared to their monobenzylidene counterparts [1]. The study synthesized 25 derivatives and evaluated their IC50 values against four human cancer cell lines (HeLa, A431, A2780, MCF7), revealing that dibenzylidene dienones generally dominate monobenzylidene enones in potency [1].

Anticancer Antiproliferative Medicinal Chemistry

Enhanced Anti-Proliferative, Anti-Inflammatory, and Antioxidant Activity Compared to Curcumin

A curcumin analog, 2,6-bis(3,4-dihydroxybenzylidene) cyclohexanone (A2), demonstrated significantly enhanced activity compared to curcumin across multiple in vitro and in vivo assays [1]. A2 exhibited a stronger inhibitory effect on the growth of mouse macrophage RAW 264.7 cells, on TPA-induced NF-κB activation and IL-1β expression, and on aldose reductase activity [1]. Furthermore, A2 was a more potent antioxidant than curcumin as determined by inhibition of lipid peroxidation and DPPH and ABTS radical formation assays [1]. In vivo, A2 was more potent than curcumin for inhibiting TPA-induced ear edema and IL-1β increases [1].

Anti-inflammatory Antioxidant Cancer

Antimalarial Activity of 2,6-Dibenzylidenecyclohexanone Derivatives with Improved Therapeutic Index

A series of 2,6-dibenzylidenecyclohexanone derivatives were discovered to have activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum [1]. While the initial lead compound displayed significant toxicity in a human cell proliferation assay, medicinal chemistry optimization successfully identified a derivative with sub-micromolar potency and no detectable toxicity [1].

Antimalarial Infectious Disease Drug Discovery

STAT3 Inhibition and Anticancer Activity of 4-Carbonyl-2,6-Dibenzylidenecyclohexanone Derivatives

A series of 4-carbonyl-2,6-dibenzylidenecyclohexanone derivatives were prepared and evaluated as STAT3 inhibitors for cancer treatment [1]. The most potent compound, 13r, exhibited antiproliferative activity against a broad range of cancer cell lines and showed relatively low cytotoxicity against normal human cells [1]. Mechanistic studies confirmed that 13r effectively suppresses STAT3 expression and phosphorylation, and directly interacts with the STAT3 SH2 domain [1].

STAT3 inhibitor Anticancer Oncology

Unique Supramolecular Recognition in Co-Crystals with Trinitrobenzene

2,6-Dibenzylidenecyclohexanone (1c) forms crystalline stoichiometric complexes with 1,3,5-trinitrobenzene (2a), picryl chloride (2b), and picric acid (2c), mediated by multi-point C–H···O hydrogen bonds [1]. This supramolecular recognition is distinct from that observed with acyclic dibenzylideneacetone (1a) and five-membered ring 2,5-dibenzylidenecyclopentanone (1b) [1].

Supramolecular Chemistry Crystal Engineering Materials Science

Tunable Photophysical Properties via Substituent Effects

The photophysical properties of 2,6-dibenzylidenecyclohexanone are highly sensitive to substituent effects and solvent polarity [1]. Introduction of electron-donating substituents to the dibenzylidene cyclohexanone core results in a red shift of the absorption maximum by 81–138 nm when moving from a nonpolar to a polar medium [1]. Additionally, the lifetime of the intermediate species formed under laser pulse excitation varies significantly, from 40 μs for the parent compound to 7 μs for its dimethoxy derivative [1].

Photophysics Luminescence Materials Science

Validated Application Scenarios for 2,6-Dibenzylidenecyclohexanone in Research and Development


Anticancer Drug Discovery: STAT3-Targeted Therapeutics and Broad-Spectrum Antiproliferative Agents

2,6-Dibenzylidenecyclohexanone derivatives are validated as promising leads for anticancer drug development. Evidence shows that 4-carbonyl derivatives act as direct STAT3 inhibitors with broad antiproliferative activity and low normal cell toxicity [1], while the core scaffold consistently yields more potent dibenzylidene dienones compared to monobenzylidene enones [2]. Procurement of this compound supports structure-activity relationship (SAR) studies focused on optimizing STAT3 inhibition, improving antiproliferative potency, and achieving a favorable therapeutic index for oncology applications.

Anti-Inflammatory and Antioxidant Therapeutic Development: Superior Curcumin Alternatives

For researchers seeking more potent alternatives to curcumin, 2,6-dibenzylidenecyclohexanone derivatives, such as A2 (2,6-bis(3,4-dihydroxybenzylidene) cyclohexanone), have demonstrated significantly enhanced anti-proliferative, anti-inflammatory, and antioxidant activities in both in vitro and in vivo models [3]. This makes the compound an ideal scaffold for developing novel therapeutics targeting inflammatory diseases and oxidative stress-related conditions. Its superior performance in key assays like NF-κB inhibition and DPPH radical scavenging justifies its selection over curcumin in lead optimization programs.

Antimalarial Drug Discovery: Novel Chemotype for Plasmodium falciparum

2,6-Dibenzylidenecyclohexanone represents a validated antimalarial chemotype with demonstrated activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum [4]. The scaffold has been successfully optimized through medicinal chemistry to yield derivatives with sub-micromolar potency and no detectable human cell toxicity, overcoming the limitations of initial leads [4]. Procurement enables research into a novel mechanism of action for malaria treatment and the development of next-generation antimalarial agents to combat drug resistance.

Crystal Engineering and Advanced Functional Materials

The unique supramolecular recognition properties of 2,6-dibenzylidenecyclohexanone make it a valuable building block for crystal engineering and materials science [5]. Its ability to form distinct multi-point C–H···O hydrogen-bonded co-crystals with nitroaromatics differentiates it from other dibenzylidene ketones [5]. Furthermore, its tunable photophysical properties, with absorption maxima shifting by 81–138 nm and intermediate state lifetimes ranging from 40 μs to 7 μs based on substitution [6], support applications in the design of luminescent materials, photoresponsive devices, and molecular sensors. Procuring this compound enables the rational design of functional supramolecular assemblies and optoelectronic materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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